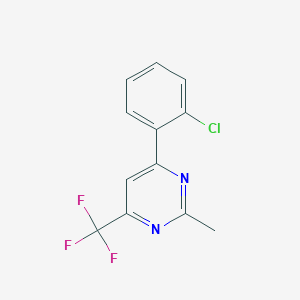![molecular formula C15H13N3OS B13723149 (5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723149.png)
(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-MERCAPTO-5-[(1-METHYL-1H-PYRROL-2-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that includes a mercapto group, a pyrrole ring, and an imidazolone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-MERCAPTO-5-[(1-METHYL-1H-PYRROL-2-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted pyrroles and imidazolones, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.
化学反応の分析
Types of Reactions
(5E)-2-MERCAPTO-5-[(1-METHYL-1H-PYRROL-2-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under mild conditions to yield corresponding thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrrole or imidazolone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields disulfides, while reduction can produce thiols.
科学的研究の応用
(5E)-2-MERCAPTO-5-[(1-METHYL-1H-PYRROL-2-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (5E)-2-MERCAPTO-5-[(1-METHYL-1H-PYRROL-2-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(5E)-2-MERCAPTO-5-[(1-METHYL-1H-PYRROL-2-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE: shares structural similarities with other imidazolone derivatives and pyrrole-containing compounds.
Other Similar Compounds: Compounds like 2-mercaptoimidazoles and pyrrole-based molecules.
Uniqueness
The uniqueness of (5E)-2-MERCAPTO-5-[(1-METHYL-1H-PYRROL-2-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
特性
分子式 |
C15H13N3OS |
|---|---|
分子量 |
283.4 g/mol |
IUPAC名 |
(5E)-5-[(1-methylpyrrol-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H13N3OS/c1-17-9-5-8-12(17)10-13-14(19)18(15(20)16-13)11-6-3-2-4-7-11/h2-10H,1H3,(H,16,20)/b13-10+ |
InChIキー |
QJWXNGUQRYNOOI-JLHYYAGUSA-N |
異性体SMILES |
CN1C=CC=C1/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
正規SMILES |
CN1C=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


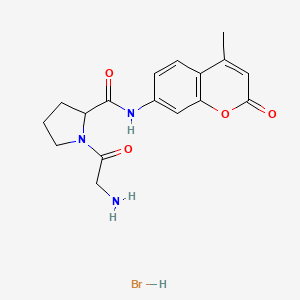
![N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B13723081.png)
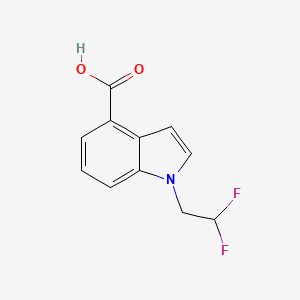
![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)
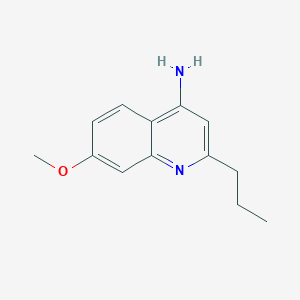
![3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B13723100.png)

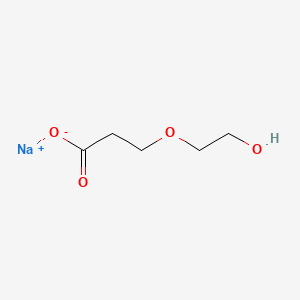
![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)

![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine](/img/structure/B13723145.png)
